4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol
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Overview
Description
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields It is structurally characterized by a benzene ring substituted with an aminopropyl group, a chlorine atom, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol typically involves multi-step organic reactionsThe hydroxyl groups are then introduced via hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used to facilitate the chlorination and hydroxylation steps. The reactions are carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyamphetamine: Similar in structure but lacks the chlorine atom.
5-(2-Aminopropyl)benzofuran: Contains a benzofuran ring instead of a benzene ring.
3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of hydroxyl groups.
Uniqueness
4-(2-Aminopropyl)-3-chlorobenzene-1,2-diol is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-(2-aminopropyl)-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(11)4-6-2-3-7(12)9(13)8(6)10/h2-3,5,12-13H,4,11H2,1H3 |
InChI Key |
BWORGDPGJKMRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=C(C=C1)O)O)Cl)N |
Origin of Product |
United States |
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